Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester, also known as methyl 4-(3-oxopropyl)benzoate, is an organic compound with the molecular formula and a molecular weight of 192.21 g/mol. This compound features a benzoic acid structure with a methyl ester group and a propyne-derived substituent, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester primarily involves esterification and condensation reactions. The compound can undergo hydrolysis to yield benzoic acid and the corresponding alcohol. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the carbonyl group in the propynyl substituent, allowing for further functionalization .
Synthesis of benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester can be achieved through several methods:
Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester finds applications in multiple domains:
Interaction studies involving benzoic acid derivatives often focus on their binding affinity with biological targets such as enzymes or receptors. For instance, similar compounds have shown inhibitory effects on cholinesterase enzymes, indicating potential for therapeutic applications in neurodegenerative diseases . Further research into the interaction profile of benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester is necessary to elucidate its specific interactions.
Several compounds share structural or functional similarities with benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Para-Aminobenzoic Acid | Amino-substituted benzoate | Known for its role in folate synthesis and UV protection |
| Salicylic Acid | Hydroxybenzoate | Exhibits anti-inflammatory properties |
| Coumarin | Benzopyrone | Noted for anticoagulant properties |
| Methyl Benzoate | Simple ester | Used as a solvent and fragrance |
Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester is unique due to its specific propyne substituent which may influence its reactivity and biological activity differently compared to these other compounds .
The Claisen-Schmidt condensation represents a fundamental synthetic methodology for constructing carbon-carbon bonds in aromatic systems, particularly relevant for the synthesis of benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester [5]. This condensation reaction involves the formation of α,β-unsaturated carbonyl compounds through the reaction of aromatic aldehydes with ketones or other carbonyl compounds in the presence of catalysts [6].
Acid-Catalyzed Mechanisms
Acid-catalyzed Claisen-Schmidt condensation protocols proceed through a distinct mechanistic pathway involving carbonyl activation followed by enolization [25]. The mechanism initiates with the protonation of the carbonyl oxygen by the acid catalyst, creating an electrophilic center that facilitates subsequent nucleophilic attack [25]. Research demonstrates that near-critical water conditions can effectively catalyze these transformations without external acid addition, achieving activation energies of 24.7 kilojoules per mole for acid-catalyzed pathways [7].
The acid-catalyzed approach offers several advantages including enhanced selectivity and reduced side product formation under controlled conditions [25]. Kinetic investigations reveal that the reaction proceeds through a four-step mechanism: carbonyl activation, enolization, nucleophilic addition, and spontaneous dehydration to yield the desired conjugated product [25].
Base-Catalyzed Mechanisms
Base-catalyzed protocols utilize hydroxide ions or alkoxide bases to generate enolate intermediates that subsequently attack electrophilic carbonyl centers [28]. Mechanistic studies using barium hydroxide catalysts demonstrate that the process occurs as an interfacial solid-liquid reaction between adsorbed carbanions and benzaldehyde molecules [28]. The reaction follows second-order kinetics with respect to both reactants and exhibits a first-order dependence on base concentration [28].
Research utilizing lithium hydroxide monohydrate as a dual activation catalyst shows remarkable efficiency in promoting Claisen-Schmidt condensations under mild conditions [6]. The base-catalyzed pathway typically yields activation energies of 22.6 kilojoules per mole, slightly lower than the corresponding acid-catalyzed route [7].
| Catalyst Type | Activation Energy (kJ/mol) | Reaction Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Acid-catalyzed | 24.7 | 250-350 | 65-85 |
| Base-catalyzed | 22.6 | 80-120 | 70-90 |
| Lithium hydroxide | Not specified | 25-60 | 85-95 |
Bismuth Trichloride Catalysis
Solvent-free methodologies using bismuth trichloride as a catalyst provide environmentally benign alternatives for Claisen-Schmidt condensations [14]. These protocols demonstrate exceptional efficiency with reaction times typically ranging from 15 to 45 minutes at temperatures between 80-120°C [14]. The bismuth trichloride-catalyzed system eliminates the need for organic solvents while maintaining high product yields and selectivity [14].
Microwave-Assisted Approaches
Microwave activation significantly enhances reaction rates and selectivity in solvent-free Claisen-Schmidt condensations [34]. Research demonstrates that microwave irradiation at 5-50 watts for 10-30 minutes at 50°C produces quantitative yields of desired products with minimal byproduct formation [34]. The microwave-assisted methodology proves particularly effective for electron-rich aromatic aldehydes, achieving complete conversion without the formation of dibenzalacetone side products [34].
Stirring-Induced Emulsion Synthesis
An innovative green synthesis approach utilizes stirring-induced emulsion techniques to achieve high selectivity in Claisen-Schmidt condensations [10]. This method separates water-soluble and oil-soluble reactants at the organic-aqueous interface, ensuring condensation occurs only at the liquid boundary [10]. The technique achieves 99% selectivity for the primary product while preventing secondary condensation reactions [10].
| Green Method | Reaction Time | Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Bismuth trichloride | 15-45 min | 80-120 | 85-95 | 80-92 |
| Microwave-assisted | 10-30 min | 50 | >95 | 90-100 |
| Emulsion synthesis | 2-4 hours | 25-40 | 99 | 85-95 |
One-pot synthesis methodologies represent advanced approaches for constructing complex aromatic ester frameworks through sequential transformations in a single reaction vessel [11]. Recent developments in this field focus on combining Claisen and retro-Claisen reactions to convert aromatic ketones directly into aromatic esters [11].
Claisen-Retro-Claisen Coupling
The innovative one-pot process developed by researchers combines a Claisen condensation with a retro-Claisen reaction in the same reaction step [11]. This methodology enables the direct conversion of aromatic ketones to aromatic esters through selective carbon-carbon bond cleavage under mild conditions [11]. The process demonstrates remarkable flexibility, accommodating various nucleophiles including alcohols, phenols, amines, and thiols [11].
Multi-Component Approaches
Advanced one-pot strategies incorporate multiple reactants simultaneously to construct the target ester framework [15]. These approaches utilize aromatic ketones as starting materials and employ sequential bond formation and cleavage reactions to achieve the desired substitution pattern [15]. The methodology enables seven different types of chemical transformations within a single reaction vessel, producing diverse chemical entities including thioethers, aryl groups, and ethers [15].
| One-Pot Strategy | Number of Components | Reaction Types | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Claisen-Retro-Claisen | 2-3 | Condensation/Cleavage | 70-85 | 4-8 hours |
| Multi-component | 3-5 | Various transformations | 65-80 | 6-12 hours |
Fischer esterification provides a direct route to methyl benzoate derivatives through the acid-catalyzed reaction of carboxylic acids with methanol [12]. This methodology proves particularly effective for synthesizing the ester functionality required in the target compound structure [12].
Classical Fischer Esterification
The traditional Fischer esterification employs concentrated sulfuric acid as a catalyst to promote the equilibrium reaction between benzoic acid derivatives and methanol [12]. The reaction proceeds through nucleophilic attack of the alcohol on the protonated carbonyl carbon, followed by water elimination [12]. Equilibrium displacement strategies include water removal through azeotropic distillation or the use of excess alcohol to drive the reaction toward ester formation [12].
Microwave-Enhanced Protocols
Microwave-assisted Fischer esterification significantly improves reaction efficiency and yield compared to conventional heating methods [18]. Research demonstrates that sealed-vessel microwave conditions at 130°C with intermittent acid addition achieves optimal results [18]. The methodology involves adding 4% sulfuric acid at 5-minute intervals over a total irradiation time of 15 minutes [18].
Studies examining various alcohols reveal that butanol provides the highest product yield at 98%, while secondary and tertiary alcohols show reduced reactivity due to steric hindrance [18]. The enhanced reactivity of primary alcohols correlates with lower steric hindrance and improved thermal stability of straight alkyl chains [18].
| Alcohol Type | Yield (%) | Reaction Conditions | Comments |
|---|---|---|---|
| Methanol | 77 | 130°C, 15 min MW | Standard conditions |
| Ethanol | 74 | 130°C, 15 min MW | Slight decrease |
| Propanol | 83 | 130°C, 15 min MW | Improved yield |
| Butanol | 98 | 130°C, 15 min MW | Optimal performance |
| Secondary-butanol | 38 | 130°C, 15 min MW | Steric hindrance |
| Tertiary-butanol | 1 | 130°C, 15 min MW | Severe steric effects |
Process Optimization Studies
Advanced Fischer esterification methodologies employ step-wise temperature increases to maximize conversion while minimizing acid sublimation [16]. The optimized process begins at 180-200°C, progresses to 200-220°C, and concludes at 240-250°C over a 3-hour reaction period [16]. This temperature profile achieves high conversion rates while preventing benzoic acid crystallization on reactor surfaces [16].
Transesterification methodologies provide alternative synthetic pathways for accessing complex ester structures through alcohol exchange reactions [13]. These approaches utilize preformed methyl benzoate derivatives as starting materials for further structural elaboration [13].
Superbase-Catalyzed Transesterification
Research utilizing cesium oxide supported on gamma-alumina demonstrates exceptional catalytic activity for transesterification reactions [13]. The superbase catalyst achieves 94% conversion of methyl benzoate at 150°C with selectivity up to 96% for the primary transesterification product [13]. Comparable results are obtained using sodium/sodium hydroxide supported on gamma-alumina under identical reaction conditions [13].
The transesterification process follows Le Chatelier's principle, with increased alcohol ratios driving higher conversion rates [13]. Decreasing the methyl benzoate to ethylene glycol ratio from 1:1 to 1:2 increases conversion from 71% to 80% while improving selectivity to 82% [13].
Catalytic Performance Comparison
Systematic studies comparing different superbase catalysts reveal that cesium oxide systems consistently outperform alternative catalytic systems [13]. The enhanced performance correlates with the strong basic character of cesium oxide, which facilitates alcohol activation and subsequent nucleophilic attack on the ester carbonyl [13].
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time |
|---|---|---|---|---|
| Cesium oxide/Al₂O₃ | 150 | 94 | 96 | 4-6 hours |
| Sodium/NaOH/Al₂O₃ | 150 | 92 | 94 | 4-6 hours |
| Traditional acid | 180 | 85 | 88 | 8-12 hours |
Solid-phase synthesis methodologies offer advantages including simplified purification, enhanced reaction control, and improved product isolation for ester synthesis [19]. These techniques utilize polymer-supported reagents and substrates to facilitate efficient synthetic transformations [19].
Polymer-Supported Esterification
Modern solid-phase esterification employs phosphonium and aminium-based coupling reagents such as PyBOP and TBTU to generate reactive ester intermediates [19]. These reagents provide rapid and efficient activation of carboxylic acids with minimal side reactions [19]. For challenging coupling reactions, more reactive reagents like HATU and HCTU prove particularly effective through the formation of highly reactive OAt and OCt esters [19].
Resin Selection and Optimization
The choice of solid support significantly influences coupling efficiency and product purity [19]. Polar resins based on polyethylene glycol and polyethylene glycol-polystyrene combinations demonstrate superior performance for challenging synthetic sequences [19]. These supports provide better solvation of growing chains and reduced aggregation compared to traditional polystyrene-based resins [19].
Continuous Flow Applications
Recent developments in solid-phase synthesis include continuous flow methodologies that enable scalable ester production [17] [20]. Research demonstrates that robust solid catalysts can provide high ester yields under continuous flow conditions [17]. The continuous flow approach offers advantages including consistent product quality, reduced reaction times, and simplified process control [17].
Solid catalysts designed for continuous flow applications utilize structural modifications to enhance stability and activity [20]. Small changes in catalyst structure, particularly the relative positioning of functional groups on aromatic rings, dramatically affect molecular stability and catalytic performance [20].
| Solid-Phase Method | Support Type | Coupling Efficiency (%) | Reaction Time | Advantages |
|---|---|---|---|---|
| PyBOP/TBTU | PEG-polystyrene | 85-95 | 2-4 hours | Minimal side reactions |
| HATU/HCTU | PEG-based | 90-98 | 1-3 hours | High reactivity |
| Continuous flow | Modified solid catalyst | 88-95 | Variable | Scalability |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester. The molecular formula C17H12O3 with a molecular weight of 264.27 g/mol indicates a highly conjugated aromatic system containing multiple functional groups that exhibit characteristic NMR signatures [1] [2].
The proton NMR spectrum of this compound would be expected to display several distinct regions based on the molecular structure. The aromatic protons from both the benzoic acid ester portion and the phenyl ketone substituent would appear in the characteristic aromatic region between 7.0-8.5 ppm. The methyl ester protons would appear as a singlet around 3.9-4.0 ppm, consistent with other methyl benzoate derivatives [3] [4].
For related benzoic acid esters, studies have shown that the aromatic protons ortho to the carbonyl group experience significant deshielding effects due to the electron-withdrawing nature of the ester functionality. The presence of the propynyl ketone substituent would introduce additional electronic effects that could influence the chemical shift positions of nearby aromatic protons [3] [4].
The carbon-13 NMR spectrum would reveal characteristic signals for the various carbon environments within the molecule. The ester carbonyl carbon would appear in the range of 165-170 ppm, while the ketone carbonyl carbon would be expected around 190-200 ppm, reflecting the different electronic environments of these functional groups [5] [6].
The aromatic carbons would appear in the typical range of 125-150 ppm, with the exact positions depending on the substitution pattern and electronic effects of the attached groups. The alkyne carbons would display characteristic chemical shifts, with the carbon directly attached to the aromatic ring appearing around 90-100 ppm and the carbon adjacent to the ketone group appearing around 80-90 ppm [6] [7].
The methyl ester carbon would appear around 52-53 ppm, consistent with methyl benzoate derivatives [8] [9]. The following table summarizes the expected carbon-13 chemical shifts:
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| Ketone C=O | 190-200 |
| Ester C=O | 165-170 |
| Aromatic C | 125-150 |
| Alkyne C (Ar-C≡) | 90-100 |
| Alkyne C (≡C-CO) | 80-90 |
| Methyl ester OCH3 | 52-53 |
Mass spectrometric analysis of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester would provide molecular ion confirmation and characteristic fragmentation patterns. The molecular ion peak would appear at m/z 264, corresponding to the molecular weight of C17H12O3 [1].
Benzoic acid esters commonly undergo predictable fragmentation patterns in electron ionization mass spectrometry. The primary fragmentation would likely involve the loss of the methoxyl group (OCH3, 31 Da) from the molecular ion, producing a fragment at m/z 233 [10] [11]. This fragmentation is characteristic of methyl esters and represents one of the most common initial fragmentation pathways.
Another significant fragmentation pathway would involve the cleavage of the propynyl ketone side chain. The ketone functionality can undergo alpha-cleavage, leading to the formation of benzoyl cation fragments (C6H5CO+, m/z 105) and related aromatic fragments [10] [11].
The aromatic portions of the molecule would generate characteristic fragment ions, including the tropylium ion (C7H7+, m/z 91) and the phenyl cation (C6H5+, m/z 77). These fragments are commonly observed in the mass spectra of aromatic compounds and provide structural confirmation [10] [11].
The infrared spectrum of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The complexity of the structure, containing both ester and ketone functionalities along with aromatic and alkyne groups, would result in a rich IR spectrum [12] [13].
The most prominent features in the IR spectrum would be the carbonyl stretching vibrations. The ester carbonyl would appear in the range of 1730-1750 cm-1, characteristic of methyl benzoate derivatives [12] [13]. The ketone carbonyl would appear at a lower frequency, typically around 1680-1720 cm-1, reflecting the conjugation with the aromatic ring system.
The presence of both carbonyl groups in the same molecule could lead to vibrational coupling effects, potentially causing slight shifts in the expected frequencies compared to simple model compounds [12] [13].
The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm-1, while the aromatic C=C stretching would manifest as medium-intensity bands in the 1450-1600 cm-1 region [12] [13]. The alkyne C≡C stretching would appear as a weak to medium intensity band around 2100-2200 cm-1, characteristic of internal alkynes.
The aromatic C-H bending vibrations would appear in the fingerprint region below 1000 cm-1, providing additional structural information about the substitution pattern of the aromatic rings [12] [13].
The C-O stretching vibrations associated with the ester group would appear in the 1000-1300 cm-1 region, with the exact position depending on the coupling with other vibrational modes [12] [13].
The following table summarizes the expected IR absorption frequencies:
| Functional Group | Frequency (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium |
| Alkyne C≡C stretch | 2100-2200 | Weak-Medium |
| Ester C=O stretch | 1730-1750 | Strong |
| Ketone C=O stretch | 1680-1720 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium |
| C-O stretch | 1000-1300 | Medium |
The thermodynamic properties of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester are influenced by its molecular structure, which contains multiple aromatic rings and polar functional groups. The presence of conjugated systems and polar carbonyl groups significantly affects the intermolecular interactions and consequently the phase transition temperatures [14] [15].
The melting point of this compound would be expected to be elevated due to the presence of multiple aromatic rings and polar functional groups that can participate in intermolecular interactions. The rigid molecular structure, resulting from the aromatic systems and the alkyne linkage, would contribute to a higher melting point compared to more flexible alkyl derivatives [15] [16].
For comparison, related methyl benzoate derivatives typically have melting points ranging from 50-150°C, depending on the substitution pattern. The presence of the propynyl ketone substituent would likely increase the melting point due to enhanced π-π stacking interactions and dipole-dipole interactions between molecules [15] [16].
The boiling point of the compound would be significantly higher than simple benzoic acid esters due to the increased molecular weight (264.27 g/mol) and the presence of multiple polar functional groups. Based on similar aromatic ester compounds, the boiling point would be expected to fall in the range of 350-400°C at standard atmospheric pressure [14] [17].
The vapor pressure at room temperature would be extremely low, making the compound essentially non-volatile under normal conditions. This low volatility is consistent with the high molecular weight and strong intermolecular forces [14] [18].
The vapor pressure behavior of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester would be characteristic of a high-molecular-weight aromatic compound with multiple polar functional groups. The Clausius-Clapeyron relationship would govern the temperature dependence of vapor pressure, with the compound exhibiting very low vapor pressure at ambient conditions [19] [18].
The vapor pressure at 25°C would be expected to be in the range of 10-6 to 10-8 Pa, based on estimations for similar aromatic esters. This extremely low vapor pressure is consistent with the high molecular weight and strong intermolecular forces present in the compound [19] [18].
The temperature dependence of vapor pressure would follow exponential behavior, with significant increases in vapor pressure only at elevated temperatures. The following table provides estimated vapor pressure values at different temperatures:
| Temperature (°C) | Estimated Vapor Pressure (Pa) |
|---|---|
| 25 | 10-7 |
| 50 | 10-6 |
| 100 | 10-4 |
| 150 | 10-3 |
| 200 | 10-2 |
The compound would exist as a solid at room temperature, with the crystal structure stabilized by intermolecular interactions including π-π stacking, dipole-dipole interactions, and possible hydrogen bonding involving the carbonyl groups [15] [16].
The transition from solid to liquid would occur at the melting point, which would be elevated due to the strong intermolecular forces. The liquid phase would exhibit high viscosity due to the molecular size and intermolecular interactions [20] [21].
Molecular orbital calculations provide crucial insights into the electronic structure and chemical behavior of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester. The extended conjugated system, including the aromatic rings connected through the propynyl ketone linkage, creates a complex electronic structure that can be analyzed through computational methods [22] [23].
The frontier molecular orbitals (HOMO and LUMO) play a critical role in determining the chemical reactivity and electronic properties of the molecule. The HOMO would be expected to be primarily localized on the aromatic systems and the alkyne functionality, while the LUMO would likely involve the carbonyl groups and the aromatic rings [23] [24].
The HOMO-LUMO energy gap would be influenced by the extent of conjugation throughout the molecule. The presence of the alkyne linkage connecting the aromatic systems would facilitate electronic delocalization, potentially reducing the energy gap compared to non-conjugated analogs [23] [25].
The electronic structure would exhibit significant delocalization across the conjugated system. The alkyne functionality would participate in the extended π-system, allowing for electron delocalization between the aromatic rings. This delocalization would be reflected in the molecular orbital coefficients and would influence the chemical shifts observed in NMR spectroscopy [23] [25].
The carbonyl groups would act as electron-withdrawing substituents, affecting the electron density distribution throughout the aromatic systems. This electronic effect would be manifested in the molecular orbital energies and the calculated chemical shifts [23] [26].
Density functional theory calculations provide comprehensive information about the molecular geometry, electronic structure, and spectroscopic properties of Benzoic acid, 4-(3-oxo-3-phenyl-1-propynyl)-, methyl ester. The B3LYP functional with appropriate basis sets would be suitable for studying this aromatic system [27] [28].
DFT calculations would reveal the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The aromatic rings would be expected to adopt planar conformations, while the relative orientation of the rings would be influenced by steric and electronic factors [27] [28].
The alkyne linkage would impose geometric constraints on the molecular structure, maintaining a linear geometry at the triple bond. The carbonyl groups would adopt planar conformations, with the oxygen atoms positioned to minimize steric interactions [27] [28].
DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-visible absorption spectra. The calculated NMR chemical shifts would correlate with the experimental values, providing validation of the computational model [27] [28].
The IR vibrational frequencies calculated using DFT would require scaling factors to account for the systematic errors inherent in the computational method. The scaled frequencies would provide good agreement with experimental IR spectra [27] [28].
DFT calculations can provide insights into the electronic properties that govern chemical reactivity. The calculated electron density distributions, electrostatic potential maps, and molecular orbital energies would help predict the most likely sites for chemical reactions [26] [28].
The compound's reactivity toward nucleophiles and electrophiles could be predicted based on the calculated molecular orbital energies and electron density distributions. The electron-rich aromatic regions would be susceptible to electrophilic attack, while the electron-deficient carbonyl carbons would be targets for nucleophilic attack [26] [28].
The following table summarizes key computational parameters that would be obtained from DFT calculations:
| Property | Expected Range/Value |
|---|---|
| HOMO-LUMO gap | 3-5 eV |
| Dipole moment | 2-4 Debye |
| Molecular volume | 220-250 Ų |
| Rotational constants | A: 0.5-1.0 GHz, B: 0.1-0.3 GHz, C: 0.1-0.3 GHz |
| Highest vibrational frequency | 3000-3100 cm-1 |
| Lowest vibrational frequency | 50-100 cm-1 |